methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate
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Overview
Description
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a purine base (2,6-diaminopurine) attached to a ribose sugar moiety, further linked to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate typically involves multiple steps:
Formation of the Purine Base: The purine base, 2,6-diaminopurine, is synthesized through a series of reactions starting from readily available precursors such as guanine or adenine.
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar moiety through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Formation of the Methyl Ester: The final step involves the esterification of the ribose-purine compound with methyl chloroacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribose moiety can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ester group can be substituted with other nucleophiles to form different analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of nucleoside analogs.
Scientific Research Applications
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate involves its incorporation into nucleic acids. The compound mimics natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2’-O-methyladenosine: Similar structure but with a different functional group on the ribose moiety.
2,6-Diaminopurine riboside: Lacks the ester group present in the target compound.
Methyl 2-(2,6-diaminopurin-9-yl)acetate: Similar purine base but different sugar moiety.
Uniqueness
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is unique due to its specific combination of a purine base, ribose sugar, and methyl ester group. This unique structure allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
Methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate is a nucleoside analog that exhibits significant biological activity. Its structure incorporates a purine base (2,6-diaminopurine) and a ribose sugar moiety, making it relevant in various biochemical and pharmacological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C13H18N6O6 with a molecular weight of 354.32 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C13H18N6O6 |
Molecular Weight | 354.32 g/mol |
IUPAC Name | This compound |
InChI Key | GDVCYWYDGOXLMV-JJNLEZRASA-N |
This compound acts primarily as a nucleoside analog. Its incorporation into nucleic acids can disrupt normal cellular processes by inhibiting DNA and RNA synthesis. The compound targets key enzymes like DNA polymerases and reverse transcriptases:
- Inhibition of Viral Replication : The compound mimics natural nucleosides and gets incorporated into viral RNA or DNA, leading to chain termination during replication.
- Anticancer Activity : By interfering with the replication of cancer cells' nucleic acids, it may inhibit tumor growth.
Antiviral Properties
Research has shown that this compound exhibits potent antiviral activity against various viruses. For instance:
- HCV Inhibition : A study demonstrated that derivatives of this compound effectively inhibited Hepatitis C Virus (HCV) replication in vitro. The compound was shown to be effective against multiple HCV genotypes and resistant variants .
Anticancer Activity
In cancer research contexts:
- Cell Proliferation Inhibition : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by disrupting their nucleic acid metabolism .
Case Studies
- HCV Treatment : A recent study evaluated the efficacy of 2′-C-methyl derivatives of 2,6-diaminopurine in Huh7 cells and demonstrated significant inhibition of HCV RNA replication with minimal cytotoxicity .
- Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound could induce apoptosis and inhibit cell cycle progression through its interference with nucleic acid synthesis .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other nucleoside analogs:
Compound | Key Features | Biological Activity |
---|---|---|
2-Amino-2’-O-methyladenosine | Similar structure; different sugar modification | Antiviral properties |
2,6-Diaminopurine riboside | Lacks ester group; simpler structure | Moderate antiviral activity |
Methyl 2-(2,6-diaminopurin-9-yl)acetate | Similar purine base; different sugar moiety | Limited activity compared to target compound |
Properties
Molecular Formula |
C13H18N6O6 |
---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H18N6O6/c1-23-6(21)3-24-9-8(22)5(2-20)25-12(9)19-4-16-7-10(14)17-13(15)18-11(7)19/h4-5,8-9,12,20,22H,2-3H2,1H3,(H4,14,15,17,18)/t5-,8-,9-,12-/m1/s1 |
InChI Key |
GDVCYWYDGOXLMV-JJNLEZRASA-N |
Isomeric SMILES |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Canonical SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |
Origin of Product |
United States |
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